1-Amino-3-(2,5-dichlorophenyl)propan-2-ol
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Overview
Description
1-Amino-3-(2,5-dichlorophenyl)propan-2-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(2,5-dichlorophenyl)propan-2-ol typically involves the reaction of 2,5-dichlorobenzaldehyde with nitromethane to form 2,5-dichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(2,5-dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Amino-3-(2,5-dichlorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2,5-dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
- 3-Amino-3-(2,4-dichlorophenyl)-propan-1-ol
- 2-Amino-3-(2,5-dichlorophenyl)propan-1-ol
- 1-Amino-3-(2,5-dichlorophenyl)sulfanylpropan-2-ol
Comparison: 1-Amino-3-(2,5-dichlorophenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-amino-3-(2,5-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-1-2-9(11)6(3-7)4-8(13)5-12/h1-3,8,13H,4-5,12H2 |
InChI Key |
SAXDWNQLLIAHNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(CN)O)Cl |
Origin of Product |
United States |
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